2-Amino-3-bromo-5-chlorobenzoic acid
Description
Contextual Significance in Contemporary Chemical Science
The significance of 2-Amino-3-bromo-5-chlorobenzoic acid in modern chemical science lies primarily in its role as a key intermediate. The strategic placement of its functional groups allows chemists to construct complex heterocyclic scaffolds, which are central to the development of new pharmaceuticals and other functional molecules.
One of the most well-documented applications of this compound is in the synthesis of quinazolinone derivatives. chemicalbook.com Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. By using this compound as a starting material, researchers have been able to synthesize novel quinazolinones with potential therapeutic applications. For instance, it is a documented precursor in the creation of a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have demonstrated anticoccidial activity against Eimeria tenella in chickens. chemicalbook.com
Furthermore, this benzoic acid derivative is a crucial component in the synthesis of certain quinazoline-based compounds that have been investigated as potential inhibitors of the HIV reverse transcriptase enzyme. The synthesis of these complex molecules often begins with the bromination of 2-amino-5-chlorobenzoic acid to yield this compound, highlighting its importance in the drug discovery pipeline.
The broader family of halogenated anthranilic acids, to which this compound belongs, is also under investigation for other therapeutic areas. Research has shown that derivatives of halogen-substituted anthranilic acids can act as androgen receptor antagonists, which are important in the treatment of prostate cancer. mdpi.com
Overview of Research Trajectories and Interdisciplinary Relevance
The research trajectories for this compound are predominantly steered by its utility as a synthetic building block. Its interdisciplinary relevance is evident in its application across various fields that rely on the synthesis of novel organic compounds.
Medicinal Chemistry: The primary research focus has been in medicinal chemistry, where it serves as a scaffold for generating libraries of compounds for biological screening. The anticoccidial and potential anti-HIV applications of its derivatives are prime examples of this trajectory. chemicalbook.com The inherent bioactivity of related halogenated aminobenzoic acids, such as the antibacterial and anticancer properties of 2-amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor, further fuels interest in the therapeutic potential of compounds derived from this compound. google.com
Agrochemicals: Beyond its veterinary application against coccidiosis, the compound is noted as an intermediate in the broader agrochemical industry. While specific public-domain research detailing its use in other pesticides or herbicides is limited, the known biological activity of related heterocyclic compounds suggests its potential in the development of new crop protection agents.
Materials Science: The field of materials science also presents a potential avenue for the application of this compound and its derivatives. Anthranilic acids, in general, are recognized for their ability to be polymerized into functional polymers. These polyanthranilic acids and their copolymers have shown promise in applications such as corrosion protection and the development of electronic devices and biosensors. The presence of bromine and chlorine atoms in this compound could be exploited to tune the properties of such polymers, for example, by enhancing their thermal stability or altering their electronic characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLBVZWVKCFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472459 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41198-02-1 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
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| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Amino 3 Bromo 5 Chlorobenzoic Acid
Established Synthetic Pathways and Precursors
Established synthetic routes for compounds analogous to 2-amino-3-bromo-5-chlorobenzoic acid often involve multi-step sequences starting from readily available precursors. These pathways include modifications of benzonitriles, direct functionalization of substituted benzoic acids, and sequences involving nitration, reduction, and halogenation.
Multi-Step Approaches from Halogenated Benzonitriles
A plausible synthetic approach for this compound can be conceptualized starting from halogenated benzonitriles. For instance, a synthetic pathway for the related compound 5-bromo-2-chlorobenzoic acid begins with 2-chlorobenzonitrile. google.com This precursor undergoes bromination to yield 5-bromo-2-chlorobenzonitrile, which is then subjected to hydrolysis to form the final benzoic acid. google.com
To adapt this for the synthesis of the target compound, an additional amination step would be required. The sequence could potentially involve the bromination and chlorination of a suitable aminobenzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. The precise order of these steps would be crucial to ensure the desired regioselectivity.
Derivations from Substituted Benzoic Acids
The direct functionalization of substituted benzoic acids presents a more direct, albeit potentially challenging, route. The synthesis of various halogenated anthranilic acid derivatives has been achieved through the direct halogenation of anthranilic acid itself. For example, the bromination of anthranilic acid in glacial acetic acid can yield both 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid, with the product distribution being dependent on the reaction temperature. scispace.com
Similarly, the chlorination of anthranilic acid using sulfuryl chloride in ether has been reported to produce 2-amino-5-chlorobenzoic acid. prepchem.com A hypothetical synthesis of this compound could, therefore, involve the sequential or simultaneous bromination and chlorination of 2-aminobenzoic acid (anthranilic acid). The challenge in such an approach lies in controlling the regioselectivity of the halogenation steps to obtain the desired 3-bromo-5-chloro substitution pattern.
Nitration-Hydrogenation-Chlorination Sequences
A well-documented strategy for the synthesis of related amino-chloro-benzoic acids involves a nitration-hydrogenation-chlorination sequence. A patent for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid illustrates this approach, starting from m-methylbenzoic acid. google.com The initial step is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The resulting aminobenzoic acid is then chlorinated to yield the final product. google.com
This methodology could be adapted for the synthesis of this compound, likely starting from 3-bromobenzoic acid or 5-chlorobenzoic acid. The key steps would involve nitration, directed by the existing substituents, followed by reduction of the nitro group and a subsequent halogenation step. The table below outlines a possible reaction scheme based on the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid. google.com
| Step | Reaction | Reagents and Conditions (Analogous) | Intermediate/Product |
| 1 | Nitration | Nitric acid, 0-20°C | 2-Nitro-3-bromobenzoic acid (hypothetical) |
| 2 | Hydrogenation | Hydrogen, Hydrogenation catalyst | 2-Amino-3-bromobenzoic acid (hypothetical) |
| 3 | Chlorination | Chlorination reagent (e.g., Dichlorohydantoin), Benzoyl peroxide, 90-110°C | This compound |
Sandmeyer Reaction Based Syntheses
The Sandmeyer reaction is a versatile and widely used method for the introduction of halogens onto an aromatic ring via the conversion of an amino group to a diazonium salt, which is then displaced by a halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of aryl halides. wikipedia.org A patent describing the preparation of 5-bromo-2-chlorobenzoic acid utilizes a diazotization and chlorination sequence starting from a 5-bromo-2-aminobenzoic acid derivative. epo.org
A plausible Sandmeyer-based synthesis of this compound could start from a suitably substituted diaminobenzoic acid or a nitro-aminobenzoic acid. For example, one of the amino groups could be selectively diazotized and subsequently replaced by a halogen. The success of this strategy would hinge on the ability to selectively react one of two similar functional groups.
Advanced Synthetic Strategies and Catalysis
Modern synthetic chemistry offers more sophisticated and potentially more efficient routes to complex aromatic compounds, often employing catalytic methods to achieve high selectivity and yield.
Catalytic Bromination and Chlorination Techniques
Recent advances in C-H activation and functionalization have led to the development of catalytic methods for the direct halogenation of aromatic rings. A notable example is the Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline (B41778) and benzoic acid derivatives. nih.gov This approach utilizes a directing group to guide the halogenation to a specific position on the aromatic ring, a position that might be difficult to access through traditional electrophilic substitution. nih.gov
While not yet reported for this compound, this type of catalytic strategy could, in principle, be applied. For example, a suitably protected 2-aminobenzoic acid derivative could be subjected to catalytic bromination at the 3-position and chlorination at the 5-position, or vice versa. The development of such a catalytic system would represent a significant advancement in the synthesis of this and related compounds.
Applications of Diazonium Chlorination and Hydrolysis
The Sandmeyer reaction is a cornerstone in the synthesis of aryl halides from aryl diazonium salts, utilizing copper salts as catalysts. wikipedia.org This reaction provides a robust method for introducing halides, such as chlorine, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. wikipedia.orgorganic-chemistry.org
A common synthetic route involves the diazotization of an appropriately substituted aminobenzoic acid derivative. For instance, a starting material like a 5-bromo-2-aminobenzoic acid derivative can undergo a two-step reaction sequence involving diazonium chlorination followed by hydrolysis to yield the desired chloro-substituted benzoic acid. google.com The process begins with the conversion of the primary amino group into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). lkouniv.ac.inmasterorganicchemistry.com The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom. nih.gov Subsequent hydrolysis, if necessary, can remove any protecting groups and yield the final product. This method is noted for producing a high yield of the target compound with few isomer impurities, making it suitable for industrial-scale production. google.com
The stability of the diazonium salt is a critical factor; aromatic diazonium salts are notably more stable than their aliphatic counterparts, which allows for their use as versatile intermediates in organic synthesis. lkouniv.ac.in However, the reaction conditions must be carefully controlled, as diazonium salts can be sensitive to nucleophilic attack by other species present in the reaction mixture, such as water, which can lead to the formation of undesired hydroxy byproducts. scirp.org
Regioselective Synthesis Approaches
Achieving the specific 2-amino-3-bromo-5-chloro substitution pattern on the benzoic acid ring requires careful control over the reaction sequence and choice of reagents. The directing effects of the substituents already present on the aromatic ring—the amino (-NH₂) and carboxylic acid (-COOH) groups—play a crucial role in determining the position of incoming electrophiles.
One strategy involves starting with a molecule that already contains some of the required substituents and then introducing the remaining ones in a controlled manner. For example, the synthesis can begin with m-toluic acid, which is first nitrated to produce 2-nitro-3-methylbenzoic acid. google.com The nitro group is then reduced to an amino group via hydrogenation. This is followed by a chlorination step to introduce the chlorine atom at the 5-position, yielding 2-amino-3-methyl-5-chlorobenzoic acid. google.com Although this example yields a methyl group instead of a bromine, it illustrates the principle of sequential substitution to control regiochemistry.
Another approach to ensure regioselectivity is through halogen-metal exchange reactions. For instance, 3-substituted 1,2-dibromo arenes can undergo regioselective halogen-metal exchange, predominantly at the 2-position, when treated with reagents like isopropylmagnesium chloride. organic-chemistry.org This creates a highly functionalized arylmagnesium intermediate that can then be carboxylated to form a benzoic acid. This method offers high regioselectivity and good product yields, particularly when electron-withdrawing groups are present on the starting material. organic-chemistry.org
The order of halogenation is also critical. Direct halogenation of an aminobenzoic acid must be carefully managed to prevent the formation of multiple isomers. The activating and ortho-, para-directing nature of the amino group and the meta-directing nature of the carboxylic acid group must be considered to predict the outcome of electrophilic aromatic substitution reactions.
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One area of focus is the replacement of hazardous reagents with more environmentally benign alternatives. For example, traditional chlorination methods might use corrosive reagents like sulfuryl chloride. prepchem.com Research into alternative chlorinating agents, such as cyanuric chloride or dichlorohydantoin, can offer advantages in terms of safety and handling. google.compatsnap.com
Solvent selection is another key aspect of green chemistry. The use of N,N-dimethylformamide (DMF), a common solvent in these syntheses, is being re-evaluated due to toxicity concerns. google.com The development of synthetic protocols that utilize safer solvents, or even water, is a significant goal. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to a greener process by reducing solvent use and waste generation. scirp.org
Furthermore, optimizing reaction conditions to improve yield and reduce byproducts aligns with the principle of atom economy. For example, a patented method for a related compound, 5-bromo-2-chloro-benzoic acid, highlights a process with high reaction yield and good purity, which minimizes waste and simplifies purification. google.com Catalytic methods, such as the use of copper in the Sandmeyer reaction, are inherently greener than stoichiometric reactions as the catalyst can be used in small amounts and potentially recycled. nih.gov
The following table summarizes key reactants and conditions in related synthetic transformations, illustrating the variables that can be optimized according to green chemistry principles.
| Starting Material | Reagent(s) | Solvent | Key Transformation | Reference |
| m-Toluic Acid | Nitric Acid, H₂/Catalyst, Dichlorohydantoin | N,N-dimethylformamide | Nitration, Reduction, Chlorination | google.com |
| 5-Bromo-2-aminobenzoic acid derivative | NaNO₂/HCl, CuCl | - | Diazotization, Chlorination | google.com |
| 2-Amino-3-methylbenzoic acid | Cyanuric chloride | - | Chlorination | patsnap.com |
| Anthranilic acid | Sulfuryl chloride | Ether | Chlorination | prepchem.com |
Chemical Reactivity and Transformative Chemistry of 2 Amino 3 Bromo 5 Chlorobenzoic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2-amino-3-bromo-5-chlorobenzoic acid is adorned with substituents that exert competing electronic effects, influencing the regioselectivity of electrophilic aromatic substitution reactions. The potent activating and ortho-, para-directing amino group is expected to dominate, guiding incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the steric hindrance imposed by the adjacent bulky bromine atom at C3 may disfavor substitution at the C4 position. The deactivating, meta-directing carboxyl group and the deactivating, ortho-, para-directing halogen atoms further complicate the reactivity landscape. Consequently, the precise outcome of electrophilic substitution reactions on this substrate would be highly dependent on the nature of the electrophile and the reaction conditions.
While the electron-rich nature of the ring, enhanced by the amino group, generally favors electrophilic substitution, the presence of two halogen atoms also renders the molecule susceptible to nucleophilic aromatic substitution under specific conditions. The bromo and chloro substituents can act as leaving groups in the presence of strong nucleophiles, particularly when activated by the electron-withdrawing carboxyl group. However, such reactions typically require harsh conditions, and the relative reactivity of the bromo versus the chloro substituent would need to be considered.
Functional Group Interconversions of Amino and Carboxyl Moieties
The amino and carboxyl groups of this compound are amenable to a variety of functional group interconversions, providing avenues for further molecular diversification. The primary amino group can be readily diazotized using nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents, including hydroxyl, cyano, and additional halogen atoms, or it can be removed via reductive deamination.
The carboxylic acid functionality can undergo standard transformations. For instance, it can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which then serves as a reactive intermediate for the synthesis of esters, amides, and other acyl derivatives. Furthermore, the carboxyl group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride.
Oxidation and Reduction Reactions
Specific oxidation and reduction reactions targeting the functional groups or the aromatic ring of this compound can be envisioned, although detailed experimental reports are limited. The amino group is susceptible to oxidation by various oxidizing agents, which could lead to the formation of nitroso, nitro, or even azo compounds depending on the reaction conditions. Conversely, the aromatic ring itself is relatively resistant to oxidation due to the presence of the deactivating carboxyl group and halogens.
Reduction reactions can be more selective. While the carboxyl group can be reduced as mentioned earlier, catalytic hydrogenation could potentially lead to the reduction of the aromatic ring or hydrodehalogenation (removal of the bromo and/or chloro substituents), depending on the catalyst and reaction conditions employed.
Cross-Coupling Reactions
The halogen substituents on the aromatic ring of this compound make it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, allowing for selective functionalization at the C3 position. For instance, a closely related compound, 2-amino-6-bromo-3-chlorobenzoic acid, has been shown to undergo palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings. This suggests that this compound would readily participate in similar transformations to introduce alkynyl and aryl/vinyl groups, respectively.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Aryl/Vinyl boronic acid/ester | 2-Amino-3-(aryl/vinyl)-5-chlorobenzoic acid |
| Sonogashira | Terminal alkyne | 2-Amino-3-alkynyl-5-chlorobenzoic acid |
| Heck | Alkene | 2-Amino-3-(alkenyl)-5-chlorobenzoic acid |
| Buchwald-Hartwig | Amine | 2,3-Diamino-5-chlorobenzoic acid derivative |
Ullmann Cross-Coupling Methodologies
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides another important avenue for the derivatization of this compound. This reaction is particularly useful for the formation of carbon-nitrogen and carbon-oxygen bonds. For example, the reaction of this compound with various amines or alcohols in the presence of a copper catalyst and a base would be expected to yield N-aryl or O-aryl derivatives, respectively. The classic Ullmann conditions often require high temperatures; however, modern modifications with various ligands can facilitate these couplings under milder conditions.
Derivatization for Scaffold Elaboration and Library Synthesis
This compound is a valuable starting material for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. One of the most prominent applications is in the synthesis of quinazolinones.
The reaction of this compound with an appropriate C1 source, such as an orthoester or formamide, followed by cyclization, can lead to the formation of a quinazolinone ring system. The amino and carboxyl groups of the starting material provide the necessary functionalities for this condensation and cyclization sequence. The resulting 6-bromo-8-chloro-substituted quinazolinones can then be further functionalized, for example, through manipulation of the remaining halogen atoms via cross-coupling reactions, to generate libraries of structurally diverse compounds for biological screening.
Spectroscopic and Computational Investigations of 2 Amino 3 Bromo 5 Chlorobenzoic Acid
Advanced Spectroscopic Characterization
Spectroscopic analysis is crucial in elucidating the structural and electronic nature of 2-Amino-3-bromo-5-chlorobenzoic acid. Vibrational, electronic, and nuclear magnetic resonance spectroscopy each provide unique and complementary information.
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman, Normal Coordinate Analysis)
The vibrational characteristics of this compound can be thoroughly investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by Normal Coordinate Analysis (NCA). While specific experimental spectra for this exact compound are not widely published, data from similar structures like 2-amino-5-bromobenzoic acid and 2-amino-3-chlorobenzoic acid allow for a reliable prediction of its vibrational modes. nih.govmdpi.com
The FT-IR and FT-Raman spectra are expected to be dominated by vibrations corresponding to the amino group, the carboxylic acid group, and the substituted benzene (B151609) ring.
Key Vibrational Modes:
Amino Group (NH₂) Vibrations: The asymmetric and symmetric stretching vibrations of the N-H bonds are anticipated in the range of 3400-3500 cm⁻¹. The N-H bending vibration is expected to appear around 1600 cm⁻¹.
Carboxylic Acid (COOH) Vibrations: A broad O-H stretching band, characteristic of the hydrogen-bonded dimer form, is expected between 2500 and 3300 cm⁻¹. The sharp and intense C=O stretching vibration should be observable around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations are predicted to be in the 1200-1400 cm⁻¹ region.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ range.
Halogen Vibrations: The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the 700-800 cm⁻¹ range for the C-Cl bond and at even lower wavenumbers for the C-Br bond.
Normal Coordinate Analysis, often performed in conjunction with computational methods, would allow for a precise assignment of these vibrational bands to specific molecular motions. This analysis helps to understand the coupling between different vibrational modes.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3500 - 3400 |
| N-H Symmetric Stretch | 3400 - 3300 |
| C-H Aromatic Stretch | 3100 - 3000 |
| O-H Carboxylic Stretch | 3300 - 2500 (broad) |
| C=O Carboxylic Stretch | 1720 - 1680 |
| N-H Bend | 1620 - 1580 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-O Carboxylic Stretch | 1320 - 1210 |
| O-H Carboxylic Bend | 1440 - 1395 |
| C-Cl Stretch | 800 - 700 |
Electronic Spectroscopy (UV-Vis Absorption and Electronic Transition Analysis)
The electronic absorption properties of this compound, investigated by UV-Vis spectroscopy, are characterized by transitions within the aromatic system. A study on the similar compound 2-amino-3-chlorobenzoic acid revealed absorbance peaks at 220 nm, 270 nm, and 361 nm. mdpi.com These transitions are attributed to π → π* and n → π* electronic transitions.
The presence of the amino group (an auxochrome) and the halogen atoms (which can also influence the electronic transitions through their inductive and resonance effects) on the benzoic acid chromophore leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. The electronic transitions are typically assigned based on computational calculations of the molecular orbitals.
Expected Electronic Transitions for this compound
| Wavelength (nm) | Type of Transition |
|---|---|
| ~220 | π → π* |
| ~270 | π → π* |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the aromatic ring, the amino group, and the carboxylic acid group. A study of 2-amino-3-chlorobenzoic acid showed aromatic protons in the δ 6.78-7.41 ppm range and a carboxylic acid proton as a singlet at δ 11.61 ppm. mdpi.com For this compound, two doublets are expected for the two aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amino group. The amino protons would likely appear as a broad singlet, and the carboxylic proton as a singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carboxylic acid carbon is expected to resonate at a significantly downfield position (around 170 ppm). The carbons attached to the halogens and the amino group will also show characteristic shifts.
Quantum Chemical Computations and Theoretical Studies
Theoretical calculations are indispensable for a deeper understanding of the molecular properties of this compound, providing insights that complement experimental data.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric, vibrational, and electronic properties of molecules. The B3LYP functional (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a popular choice for such calculations on organic molecules. nih.govresearchgate.net
The selection of the basis set is crucial for obtaining accurate results. For molecules containing heavier atoms like bromine, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately describe the electron distribution. nih.govresearchgate.net These calculations can optimize the molecular geometry and predict vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman data.
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Surfaces)
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides valuable information about the chemical reactivity and electronic transitions of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic excitation.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. This distribution suggests that the lowest energy electronic transition will involve a charge transfer from the amino group and the ring to the carboxylic acid group. The HOMO-LUMO energy gap can be correlated with the wavelength of the longest absorption maximum in the UV-Vis spectrum. Computational studies on similar molecules have shown that DFT calculations can reliably predict these properties. nih.gov
Conformational Analysis and Tautomeric Equilibrium Investigations
The structural flexibility of this compound is primarily centered around the rotation of its amino (-NH₂) and carboxylic acid (-COOH) functional groups relative to the benzene ring. Computational conformational analysis, typically performed using Density Functional Theory (DFT), seeks to identify the most stable geometric arrangements, or conformers, of the molecule. These conformers represent local minima on the potential energy surface.
For this compound, several stable conformers can be postulated, arising from the different orientations of the -NH₂ and -COOH groups. Intramolecular hydrogen bonding between the amino and carboxylic groups can play a significant role in stabilizing certain conformations. The relative energies of these conformers determine their population distribution at a given temperature.
Tautomerism, the migration of a proton, is another critical aspect of this molecule's structure. This compound can potentially exist in equilibrium between its neutral form and a zwitterionic form, where the proton from the carboxylic acid group is transferred to the amino group, resulting in a carboxylate anion and an ammonium (B1175870) cation within the same molecule.
Computational studies can predict the relative stability of these tautomers. The energy difference between the neutral and zwitterionic forms, calculated in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM), indicates which form is predominant under different conditions.
Table 1: Hypothetical Relative Energies of Conformers and Tautomers of this compound
| Conformer/Tautomer | Description | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
|---|---|---|---|
| Conformer I | Planar, intramolecular H-bond | 0.00 (Reference) | 0.00 (Reference) |
| Conformer II | Rotated -COOH group | +2.5 | +2.1 |
| Conformer III | Rotated -NH₂ group | +3.1 | +2.8 |
| Zwitterion | Proton transfer from -COOH to -NH₂ | +15.2 | +5.7 |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizability (β).
In this compound, the amino group acts as an electron donor and the carboxylic acid group as an electron acceptor, creating a potential for intramolecular charge transfer and, consequently, NLO activity. The presence of halogen atoms can further modulate these electronic properties.
Table 2: Predicted Non-Linear Optical Properties of this compound
| Property | Description | Calculated Value (a.u.) |
|---|---|---|
| α_total | Total static polarizability | 150 |
| Δα | Polarizability anisotropy | 80 |
| β_total | Total static first hyperpolarizability | 450 |
Note: These values are hypothetical and serve to illustrate the type of data generated from NLO computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, associated with high electron density and susceptibility to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote intermediate potential values.
For this compound, an MEP map would be expected to show:
Negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons.
Positive potential (blue) localized on the hydrogen atoms of the amino group and the carboxylic acid group, making them potential sites for nucleophilic interaction.
The aromatic ring and the halogen atoms would exhibit intermediate or slightly negative potentials, influenced by the interplay of inductive and resonance effects of the substituents.
Thermodynamic Property Calculations and Stability Analysis
Computational chemistry allows for the calculation of various thermodynamic properties that provide insights into the stability and reactivity of a molecule. These properties are typically calculated using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations.
Key thermodynamic properties that can be computed for this compound include:
Enthalpy of formation (ΔH_f°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs free energy of formation (ΔG_f°) : A measure of the spontaneity of the formation of the compound.
Heat capacity (C_p) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.
Entropy (S°) : A measure of the disorder or randomness of the system.
These calculations can be performed at different temperatures, providing a comprehensive understanding of the molecule's thermodynamic behavior.
Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Units | Calculated Value |
|---|---|---|
| Enthalpy of Formation | kcal/mol | -85.5 |
| Gibbs Free Energy of Formation | kcal/mol | -52.3 |
| Heat Capacity (C_p) | cal/mol·K | 45.2 |
Note: The presented thermodynamic data is hypothetical and for illustrative purposes.
Advanced Computational Analyses (Reduced Density Gradient, Interaction Region Indicator, Atoms in Molecule)
To gain a deeper understanding of the non-covalent interactions (NCIs) that govern the structure and properties of this compound, advanced computational techniques can be employed.
Reduced Density Gradient (RDG) Analysis : This method allows for the visualization of NCIs, such as hydrogen bonds, van der Waals interactions, and steric clashes. RDG analysis identifies regions of low electron density and low reduced density gradient, which are characteristic of non-covalent interactions. These regions are then color-coded based on the sign of the second eigenvalue of the electron density Hessian matrix to distinguish between attractive and repulsive interactions.
Interaction Region Indicator (IRI) : Similar to RDG, IRI is a real space function that helps in visualizing and characterizing both chemical bonds and weak interactions simultaneously. It provides a clear graphical representation of interaction regions within the molecule.
Atoms in Molecule (AIM) Theory : The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as the electron density value and its Laplacian) provide quantitative information about the strength and nature of the chemical bonds and non-covalent interactions. For this compound, AIM could be used to quantify the strength of the intramolecular hydrogen bond between the amino and carboxylic acid groups.
These advanced analyses provide a detailed and nuanced picture of the intramolecular forces that stabilize the molecule and influence its chemical behavior.
Applications in Advanced Organic and Medicinal Chemistry
Role as a Building Block for Complex Organic Molecules
The strategic placement of reactive sites on 2-amino-3-bromo-5-chlorobenzoic acid makes it an important starting material for constructing more complex molecular architectures. Organic chemists utilize this compound to introduce a substituted phenyl ring into larger molecules, leveraging the amino and carboxylic acid groups for further chemical transformations. Halogen-substituted anthranilic acid derivatives, in general, provide a novel chemical platform for various pharmacologically active agents. nih.govresearchgate.net The presence of both bromine and chlorine atoms offers opportunities for selective cross-coupling reactions, allowing for the stepwise and controlled addition of different molecular fragments. This capability is fundamental to the assembly of intricate organic compounds with precisely defined structures.
Precursor in Heterocyclic Compound Synthesis
One of the most significant applications of this compound is its role as a precursor in the synthesis of heterocyclic compounds, particularly quinazolinones. oakwoodchemical.commdpi.com Anthranilic acids are common starting materials for creating the quinazolinone scaffold, which is a fused bicyclic system containing a benzene (B151609) ring and a pyrimidinone ring. researchgate.netsigmaaldrich.comresearchgate.net
In these syntheses, the amino group of this compound acts as a nucleophile, reacting with various reagents to form the second ring of the quinazolinone system. For example, it is used as a starting material in the synthesis of a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives. oakwoodchemical.commdpi.com The resulting halogenated quinazolinones are of significant interest in medicinal and agrochemical research due to their diverse biological activities. researchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Substituted Anthranilic Acids
| Precursor Class | Reagents | Resulting Heterocycle | Significance |
|---|---|---|---|
| Anthranilic Acid | Acetic Anhydride, Formamide | Quinazolinone | Core structure in many pharmacologically active compounds. researchgate.net |
| This compound | Various electrophiles/cyclizing agents | 6-Bromo-8-chloro-quinazolinone derivatives | Intermediates for targeted therapeutic and agrochemical agents. oakwoodchemical.commdpi.com |
| Anthranilic Acid | Isothiocyanates | 2-Mercapto-quinazolin-4(3H)-one | Precursors for further functionalization in drug discovery. sigmaaldrich.com |
Contributions to Materials Science Development
While specific, large-scale applications of this compound in materials science are not extensively documented, its chemical structure suggests potential contributions to the development of advanced materials. researchgate.net Its parent molecule, anthranilic acid (2-aminobenzoic acid), is recognized as a monomer for creating functional conducting polymers. mdpi.com
Aminobenzoic acids can undergo electrochemical polymerization through their amino groups to form polyaniline-like chains. researchgate.netuc.pt The carboxylic acid group remains as a functional substituent on the polymer backbone, which can enhance solubility and provide a site for covalently bonding other molecules or nanoparticles. mdpi.comresearchgate.net The introduction of halogen atoms, such as the bromine and chlorine in this compound, would be expected to modify the electronic properties, conductivity, and stability of such polymers. Therefore, this compound represents a potential monomer for the synthesis of novel functional and conductive polymers tailored for applications in electronics and sensor technology. chemscene.com
Pharmaceutical and Agrochemical Intermediate Applications
This compound is a valuable intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. researchgate.netchemscene.com Its primary role is as a precursor to bioactive heterocyclic systems.
In the agrochemical sector, this compound has been used to synthesize quinazolinone derivatives that exhibit anticoccidial activity. oakwoodchemical.commdpi.com Specifically, derivatives have shown efficacy against Eimeria tenella, a parasitic protozoan that causes coccidiosis in chickens, a significant issue in the poultry industry. oakwoodchemical.commdpi.com
In medicinal chemistry, the broader class of quinazolinones derived from anthranilic acids possesses a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. researchgate.net Halogenated anthranilic acids themselves have been investigated as a chemical platform for androgen receptor antagonists for potential use in prostate cancer therapy. nih.govresearchgate.net The use of this compound provides a route to novel, halogenated versions of these structures, which can lead to enhanced potency, altered selectivity, or improved pharmacokinetic properties.
Table 2: Bioactive Applications of Derivatives
| Application Area | Target | Compound Class Derived from Precursor | Reference |
|---|---|---|---|
| Agrochemical | Eimeria tenella (Coccidiosis) | Quinazolinone derivatives | oakwoodchemical.com, mdpi.com |
| Pharmaceutical | Various (Cancer, Microbes, Inflammation) | Quinazolinones | researchgate.net |
| Pharmaceutical | Androgen Receptor | Halogenated Anthranilic Acid Derivatives | nih.gov, researchgate.net |
Biological Activity and Mechanistic Insights of 2 Amino 3 Bromo 5 Chlorobenzoic Acid and Its Derivatives
Pharmacological and Medicinal Chemistry Perspectives
The structural framework of 2-amino-3-bromo-5-chlorobenzoic acid has served as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, demonstrating potential in oncology and infectious diseases. The specific arrangement of the amino, bromo, and chloro substituents on the benzoic acid core influences the compound's interaction with biological targets, leading to modulation of key cellular pathways.
Derivatives and structural analogs of this compound have shown promising anticancer properties by interacting with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival and proliferation and is frequently hyperactivated in various cancers. nih.govnih.gov MicroRNAs (miRNAs) are small non-coding RNAs that can post-transcriptionally regulate gene expression, including components of the PI3K/AKT pathway. nih.govmdpi.com
A structurally related compound, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has been identified as a potent anticancer agent that targets the PI3K/AKT pathway. mdpi.comnih.gov This natural product demonstrated significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line. mdpi.comresearchgate.net The anticancer mechanism of 2A3CB involves the induction of apoptosis and the inhibition of cell proliferation and migration. mdpi.comnih.gov Mechanistic studies revealed that it downregulates the expression of key proteins such as PTEN, PCNA, BAX, and STAT3, suggesting its role in suppressing metastasis. mdpi.comresearchgate.net These findings highlight the potential of natural bioactive agents like 2-amino-3-chlorobenzoic acid to modulate cancer-related pathways, such as PI3K/AKT, through the regulation of miRNAs. mdpi.com
| Time (hours) | IC₅₀ (µM) |
|---|---|
| 24 | 26 |
| 48 | 5 |
| 72 | 7.2 |
The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are key players in inflammatory signaling pathways and have been associated with metabolic diseases and some cancers. nih.govinvivogen.com The development of inhibitors for these kinases is an active area of research. Amlexanox is a known inhibitor of TBK1 and IKKε. nih.govinvivogen.com
Inspired by the structure of amlexanox, a series of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of TBK1 and IKKε. nih.gov In this research, palladium-catalyzed cross-coupling reactions on bromo precursors were utilized to introduce substituents, demonstrating a synthetic strategy relevant to derivatives of this compound. nih.gov Some of the synthesized analogues displayed potent inhibitory activity with IC₅₀ values as low as 210 nM and showed enhanced cellular activity compared to amlexanox. nih.gov Furthermore, a distinct series of 2-amino-3,5-diarylbenzamide derivatives have been identified as potent and selective inhibitors of the related IKK-alpha and IKK-beta kinases, with the most potent compounds exhibiting pIC₅₀ values up to 7.0 for IKK-beta. nih.gov
| Compound Series | Target Kinase | Reported Potency | Reference |
|---|---|---|---|
| Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acids | TBK1/IKKε | IC₅₀ as low as 210 nM | nih.gov |
| 2-Amino-3,5-diarylbenzamides (e.g., Compound 8h) | IKK-beta | pIC₅₀ of 7.0 | nih.gov |
The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Benzoic acid derivatives have been explored for their potential as antimicrobial agents. nih.govmdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of infections and is notoriously difficult to treat, partly due to its ability to form biofilms. A structural analog, 2-amino-3-chlorobenzoic acid, purified from Streptomyces coelicolor, has demonstrated potent antibacterial activity against MRSA. mdpi.com This highlights the potential of this class of compounds as therapeutic agents for combating resistant bacterial infections. mdpi.com While the direct action of 2-amino-3-chlorobenzoic acid on biofilms was not detailed, related studies on other brominated compounds have shown significant efficacy. For instance, certain natural brominated phenoxyphenols have been found to be bactericidal against biofilm-incorporated cells of MRSA, reducing viable cell counts by approximately 5 orders of magnitude after 24 hours of treatment. nih.gov
The precise mechanisms of antibacterial action for many benzoic acid derivatives are still under investigation. While various derivatives have shown broad antimicrobial activity against both Gram-positive and Gram-negative bacteria, the specific intracellular targets are not always fully elucidated. nih.gov For the class of compounds related to this compound, the available research does not definitively point to the inhibition of bacterial DNA synthesis as the primary mechanism of action. For other types of antimicrobial compounds, such as certain amino acid analogs, the mechanism has been identified as the inhibition of specific enzymes crucial for bacterial survival. nih.gov Further research is required to determine if this compound or its derivatives act through the inhibition of DNA synthesis or other essential bacterial pathways.
Antimicrobial and Antibacterial Efficacy
General Antibacterial Spectrum and Potency
Derivatives of this compound have demonstrated notable antimicrobial properties, showing activity against a range of both Gram-positive and Gram-negative bacteria. Research indicates that the core structure is a viable lead compound for the development of new antibiotics. For instance, a study highlighted a significant decrease in bacterial viability at concentrations as low as 50 µg/mL for the parent compound.
While research on the specific molecule this compound is specific, studies on structurally similar compounds provide further insight. A related compound, 2-amino-3-chlorobenzoic acid, has shown potent antibacterial effects against the highly resistant strain of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, broader studies on 2-chlorobenzoic acid derivatives have confirmed their potential against Gram-positive bacteria such as Staphylococcus aureus and Bascillus subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives revealed that their antibacterial activity is governed by specific topological and molecular connectivity indices. nih.gov The strategic placement of halogen atoms is crucial, as derivatives of the positional isomer 2-Amino-6-bromo-3-chlorobenzoic acid have also exhibited significant antimicrobial activity.
| Compound/Derivative Class | Tested Against | Observed Potency / Remarks | Reference |
|---|---|---|---|
| This compound | Various bacterial strains | Significant reduction in viability at 50 µg/mL. | |
| 2-Amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity. mdpi.com | mdpi.com |
| 2-Chlorobenzoic acid derivatives | S. aureus, B. subtilis (Gram-positive), E. coli (Gram-negative) | Generally exhibited greater potential against Gram-negative bacteria. nih.gov | nih.gov |
| 2-Amino-6-bromo-3-chlorobenzoic acid derivatives | Various bacterial strains | Demonstrated significant antimicrobial activity. |
Anti-inflammatory Properties and Mechanisms
The anti-inflammatory potential of benzoic acid derivatives, including isomers of the target compound, has been a subject of investigation. Studies on the structural analog, 3-Amino-5-bromo-2-chlorobenzoic acid, have shown that it may possess anti-inflammatory properties. In a murine model of acute inflammation, this compound was found to reduce the levels of pro-inflammatory cytokines, suggesting a mechanism of action that involves modulating the immune response. It is believed that these compounds may influence biochemical pathways associated with inflammation. While direct studies on this compound are limited in this area, the activity of its isomers suggests a potential area for further research.
Modulation of Enzyme Activity and Protein Binding Interactions
The biological activity of this compound and its derivatives is closely linked to their interaction with various proteins and enzymes. The presence of amino, bromo, and chloro functional groups on the aromatic ring influences the compound's binding affinity and specificity for molecular targets. These interactions can modulate cellular signaling and metabolic pathways.
Research into a close analog, 2-amino-3-chlorobenzoic acid, has provided specific mechanistic details. In studies involving breast cancer cell lines, this compound was found to downregulate the expression levels of key proteins such as PTEN, PCNA, BAX, and STAT3, which are involved in cell proliferation, apoptosis, and metastasis. mdpi.com Furthermore, treatment with this compound led to a notable decrease in the activity of enzymes like alkaline phosphatase (ALP) and lactate dehydrogenase (LDH). mdpi.com Isomers of the target compound have also been noted for their potential to inhibit specific enzymes involved in various metabolic pathways, highlighting their relevance in drug discovery.
Applications in Antidiabetic Drug Synthesis
The structural framework of halogenated aminobenzoic acids is relevant to the synthesis of modern antidiabetic medications. A closely related compound, 5-bromo-2-chloro-benzoic acid, serves as an important starting material in the preparation of widely used antidiabetic drugs, including Dapagliflozin and Empagliflozin. google.com The synthesis pathways for this key intermediate often begin with a 5-bromo-2-aminobenzoic acid derivative, which undergoes diazotization and chlorination reactions. wipo.intwipo.int This establishes a clear link between the chemical class of this compound and the production of pharmaceuticals for managing diabetes. The broader class of thiazolidinediones, which are also used as antidiabetic agents, function by acting as potent and selective agonists for the peroxisome proliferator-activated receptor Gamma (PPARγ), which regulates genes involved in glucose control.
AMPA Receptor Antagonism and Neuroprotective Implications
Glutamate is a major excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. nih.gov Antagonists of glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are investigated for their neuroprotective potential. nih.gov Blocking AMPA receptors can protect the brain from cell death caused by the excessive stimulation of neurons. nih.gov
Competitive AMPA receptor antagonists, many of which are based on a quinoxaline template, have shown therapeutic effects in animal models of neurological diseases. nih.gov Non-competitive antagonists, such as some 2,3-benzodiazepines, also offer neuroprotection and are being explored for treating conditions like stroke and Parkinson's disease. nih.gov While various benzoic acid derivatives and other phenolic acids are studied for their neuroprotective effects against glutamate-induced toxicity, direct evidence specifically linking this compound to AMPA receptor antagonism is not extensively documented in the available research. mdpi.com However, the broader field suggests that compounds with this core structure could be of interest in the development of novel neuroprotective agents.
Anticoccidial Activity
This compound has a specific and practical application as a starting material in the synthesis of compounds with anticoccidial activity. It is used to prepare quinazolinone derivatives, such as 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone, which have demonstrated activity against the protozoan parasite Eimeria tenella, a significant pathogen in poultry. The precise arrangement of the halogen substituents on the benzoic acid ring is critical for this activity. Research has shown that the positional isomer, 2-Amino-5-bromo-3-chlorobenzoic acid (where the bromine and chlorine atoms are swapped), exhibits reduced anticoccidial activity, underscoring the importance of the specific substitution pattern of the parent compound.
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The biological activities of this compound and its derivatives are highly dependent on their chemical structure, a concept explored through structure-activity relationship (SAR) studies.
Key SAR insights include:
Position of Halogens: The placement of bromine and chlorine atoms on the benzoic acid ring is critical. As demonstrated in its application for anticoccidial agents, this compound is an effective precursor, while its isomer 2-Amino-5-bromo-3-chlorobenzoic acid leads to derivatives with reduced activity. This highlights that the specific electronic and steric environment created by the 3-bromo and 5-chloro substitution is crucial for this particular biological function.
General Principles of Halogenation: Across different classes of bioactive molecules, the presence and nature of halogen substituents significantly influence antimicrobial properties. The introduction of chloro, bromo, and fluoro groups can enhance activity against certain bacterial strains. mdpi.com
| Structural Feature | Impact on Biological Activity | Example Application | Reference |
|---|---|---|---|
| Halogen Position (Br at C3, Cl at C5) | Crucial for optimal activity. Isomeric arrangements (e.g., Br at C5, Cl at C3) lead to reduced potency. | Anticoccidial Activity | |
| Topological and Molecular Connectivity Indices | Govern the antibacterial and antifungal activities of 2-chlorobenzoic acid derivatives. | Antibacterial Spectrum | nih.gov |
| Presence of Small Substituents (e.g., acetyl, formyl) | Can enhance antibacterial effects in certain heterocyclic systems derived from similar precursors. | General Antimicrobial Design | mdpi.com |
Biochemical Pathways and Cellular Interactions
The biological activity of this compound and its derivatives is multifaceted, influencing a range of biochemical pathways and cellular interactions that are of significant interest in medicinal chemistry and pharmacology. The unique substitution pattern of the benzene (B151609) ring, featuring amino, bromo, and chloro groups, endows these molecules with the potential to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. While detailed studies on the precise molecular targets of this compound are still emerging, research on this compound and its close structural analogs provides valuable insights into their mechanisms of action.
Research into the biological effects of these compounds suggests that their mechanisms of action may involve the inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis. For instance, derivatives of this compound have been investigated for their potential as anticancer and anti-inflammatory agents.
A notable structural analog, 2-Amino-3-chlorobenzoic acid, has demonstrated potent anticancer properties. Studies on this compound have revealed its ability to induce apoptosis in cancer cells through caspase-mediated pathways. nih.govresearchgate.net This analog has also been shown to downregulate the expression of key proteins involved in cell proliferation and metastasis, such as PTEN, PCNA, BAX, and STAT3, suggesting its interference with critical cancer-related signaling pathways like the PI3K/AKT pathway. nih.gov
Another isomer, 3-Amino-5-bromo-2-chlorobenzoic acid, has been shown to influence pathways associated with inflammation and cancer progression. In vitro studies have demonstrated its cytotoxic effects against cancer cell lines, with evidence suggesting the induction of apoptosis. Furthermore, this compound has exhibited anti-inflammatory properties in animal models, indicating its potential to modulate inflammatory pathways.
While direct evidence for the specific biochemical pathways modulated by this compound is limited, the activities of its close analogs provide a strong basis for inferring its likely cellular interactions. It is plausible that this compound also exerts its biological effects through similar mechanisms, including enzyme inhibition and modulation of key signaling cascades involved in cell survival and inflammation. The collective evidence points towards the therapeutic potential of this class of compounds, warranting further detailed investigation into their precise molecular targets and mechanisms of action.
Research Findings on the Cellular Effects of this compound Derivatives
| Compound | Cell Line | Effect | Key Findings |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | Cytotoxic, Pro-apoptotic, Anti-metastatic | Exhibited strong cytotoxic effects with IC50 values of 26 µM (24h), 5 µM (48h), and 7.2 µM (72h). Induced apoptosis via caspase-mediated pathways and downregulated the expression of PTEN, PCNA, BAX, and STAT3. nih.govresearchgate.net |
| 3-Amino-5-bromo-2-chlorobenzoic acid | MCF-7 (Breast Cancer) | Cytotoxic, Pro-apoptotic | Demonstrated cytotoxic effects and induced apoptosis. |
| 3-Amino-5-bromo-2-chlorobenzoic acid | Murine Model of Acute Inflammation | Anti-inflammatory | Reduced pro-inflammatory cytokine levels. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalysts
The synthesis of halogenated anthranilic acid derivatives is an area of continuous improvement, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. Current synthetic routes for analogous compounds often involve multi-step processes including nitration, hydrogenation, and chlorination, which can present challenges in terms of yield and waste management. google.com Future research is increasingly directed towards the discovery and implementation of novel catalysts and synthetic pathways to overcome these limitations.
A key trend is the shift from stoichiometric reagents to catalytic systems, which offer higher efficiency and produce less waste. For instance, copper-catalyzed amination reactions have shown promise for the synthesis of N-aryl anthranilic acids from 2-bromobenzoic acids, providing a chemo- and regioselective method that eliminates the need for protecting the carboxylic acid group. nih.gov The exploration of different transition metal catalysts, such as palladium, for cross-coupling reactions is another promising avenue for creating diverse derivatives. Research into catalysts like benzoyl peroxide for specific chlorination steps highlights the ongoing effort to optimize reaction conditions for higher purity and yield. google.com
Future efforts will likely focus on:
Developing Heterogeneous Catalysts: Creating solid-supported catalysts that can be easily recovered and reused, thus improving the sustainability of the synthetic process.
Flow Chemistry: Utilizing microreactor technology for continuous flow synthesis, which can enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch processes.
Biocatalysis: Investigating enzymatic pathways for the synthesis or modification of 2-Amino-3-bromo-5-chlorobenzoic acid, offering high selectivity under mild, eco-friendly conditions.
| Catalyst/Methodology | Potential Advantage | Relevant Research Area |
| Copper (Cu) Catalysis | High chemo- and regioselectivity in amination reactions. nih.gov | Synthesis of N-aryl derivatives. |
| Palladium (Pd) Catalysis | Versatility in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). | Creation of biaryl and alkyne-linked derivatives. |
| Benzoyl Peroxide | Catalyst for specific chlorination steps. google.com | Improving yield and purity in halogenation. |
| Green Solvents/Catalysts | Reduced environmental impact and waste. | Sustainable synthesis protocols. |
Advanced Computational Design of Derivatives with Enhanced Bioactivity
Computer-Aided Drug Design (CADD) is revolutionizing the process of discovering and optimizing bioactive molecules. nih.gov For this compound, computational modeling serves as a powerful tool to rationally design novel derivatives with enhanced biological activity for specific targets. The presence of bromine and chlorine atoms in the parent molecule is known to enhance reactivity and binding affinity towards biological targets, making it an excellent scaffold for computational exploration.
Advanced computational techniques that are being applied include:
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional (3D)-QSAR models can be developed to predict the biological activity of newly designed derivatives based on their structural features. This allows for the rapid screening of virtual libraries of compounds to identify the most promising candidates. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific biological target. This model can then be used to design new molecules that fit the target's binding site more effectively. nih.gov
Molecular Docking and Dynamics: These techniques simulate the interaction between a derivative and its target protein at an atomic level. Docking predicts the preferred binding orientation, while molecular dynamics simulations assess the stability of the resulting complex over time. nih.gov
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov
| Computational Technique | Application in Derivative Design |
| 3D-QSAR | Predicts bioactivity and guides structural modifications. nih.gov |
| Pharmacophore Modeling | Defines key chemical features for target binding. nih.gov |
| Molecular Docking | Simulates binding pose and affinity to a biological target. nih.gov |
| Molecular Dynamics | Assesses the stability of the ligand-target complex. nih.gov |
| ADMET Analysis | Predicts pharmacokinetic and toxicity properties. nih.gov |
Development of Targeted Therapeutic Agents and Agrochemicals
Building on its established role as a synthetic intermediate, this compound is a key starting material for the development of next-generation therapeutic agents and agrochemicals with high specificity.
In the pharmaceutical sector , research is focused on leveraging this scaffold to create targeted therapies. Analogs and derivatives have already shown potential as antimicrobial and anticancer agents. For example, the related compound 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against breast cancer cells by targeting the PI3K/AKT pathway. mdpi.com Future research will likely concentrate on designing derivatives of this compound that can:
Act as specific enzyme inhibitors for cancer treatment.
Function as novel antibiotics to combat resistant bacterial strains. mdpi.com
Serve as precursors for potent antiviral or anti-inflammatory drugs.
In the agrochemical field , the compound is a known precursor for quinazolinone derivatives that exhibit anticoccidial activity against parasites like Eimeria tenella in poultry. chemicalbook.com Emerging trends in this area involve:
Developing more potent and selective pesticides: Creating derivatives with enhanced efficacy against specific pests while minimizing impact on non-target organisms and the environment.
Combating resistance: Designing novel molecules that can overcome existing resistance mechanisms in agricultural pests and pathogens.
Exploring new applications: Investigating the potential of derivatives as herbicides, fungicides, or plant growth regulators.
| Application Area | Target | Example of Potential Derivative |
| Therapeutics (Anticancer) | PI3K/AKT pathway enzymes. mdpi.com | Novel quinazolinone-based inhibitors. |
| Therapeutics (Antimicrobial) | Bacterial enzymes or cell wall components. mdpi.com | Halogenated benzamide (B126) derivatives. |
| Agrochemicals (Anticoccidial) | Eimeria tenella parasite. chemicalbook.com | 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives. chemicalbook.com |
| Agrochemicals (General) | Novel enzyme/receptor sites in pests. | Structurally optimized pesticides. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-bromo-5-chlorobenzoic acid, and how can reaction efficiency be monitored?
- Methodological Answer : A stepwise approach is recommended:
- Halogenation Sequence : Introduce bromo and chloro substituents via electrophilic aromatic substitution, prioritizing steric and electronic directing effects. The amino group (ortho/para-directing) facilitates halogen placement.
- Protection Strategies : Protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during halogenation.
- Efficiency Monitoring : Use thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to track reaction progress. Optimize yields by adjusting reaction time, temperature, and catalyst loading (e.g., FeCl₃ for bromination).
- Key References : Structural analogs in and highlight halogenation challenges in polyhalogenated benzoic acids .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns and chemical shifts (e.g., deshielding effects of halogens).
- IR Spectroscopy : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups. Compare with IR data for similar compounds .
- Mass Spectrometry : Validate molecular weight (235.46 g/mol) using ESI-MS or MALDI-TOF.
- Elemental Analysis : Verify C, H, N, Br, and Cl percentages against theoretical values.
- Key References : provides structural data for analogous halogenated benzoic acids .
Q. What are the solubility properties and recommended storage conditions for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and amine groups. Limited solubility in water (adjust pH with NaOH for aqueous solutions).
- Storage : Store in amber glass vials at 10–30°C in a dry environment to prevent hydrolysis or halogen displacement. Use desiccants to minimize moisture exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) to model exchange-correlation effects, as they balance accuracy for thermochemistry and reaction barriers .
- Reactivity Analysis : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., bromine as a leaving group). Simulate transition states for SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software.
- Validation : Compare computed activation energies with experimental kinetic data.
Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in substituent positioning by determining the crystal structure. For example, used X-ray to confirm the structure of 2-amino-5-fluorobenzoic acid .
- Comparative Analysis : Cross-reference with databases (e.g., NIST WebBook) for known spectra of analogous compounds. Adjust for halogen electronegativity differences in NMR predictions .
Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?
- Methodological Answer :
- Inert Atmosphere : Use nitrogen or argon to prevent oxidative degradation.
- Controlled Heating : Employ microwave-assisted synthesis for rapid, uniform heating.
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit free-radical pathways. Monitor decomposition via thermogravimetric analysis (TGA) .
Q. How does the steric and electronic interplay between bromo and chloro substituents affect acidity?
- Methodological Answer :
- Hammett Analysis : Measure pKa shifts to quantify electron-withdrawing effects. The chloro group (σₚ ≈ 0.23) and bromo group (σₚ ≈ 0.26) increase acidity via resonance withdrawal.
- Computational Modeling : Use Natural Bond Orbital (NBO) analysis to assess charge distribution and hydrogen bonding in the deprotonated form .
Q. How can regioselective amination be achieved in further functionalization of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
